Cas no 1706226-54-1 (7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane)

7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 化学的及び物理的性質
名前と識別子
-
- [7-(2-Fluorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl](1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- AKOS025103774
- 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
- 1706226-54-1
- [7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
- F6481-1515
- (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
-
- インチ: 1S/C18H22FN3OS/c1-12-17(13(2)21(3)20-12)18(23)22-9-8-16(24-11-10-22)14-6-4-5-7-15(14)19/h4-7,16H,8-11H2,1-3H3
- InChIKey: FVXIIECRCZJQMB-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(C2C(C)=NN(C)C=2C)=O)CCC1C1C=CC=CC=1F
計算された属性
- せいみつぶんしりょう: 347.14676167g/mol
- どういたいしつりょう: 347.14676167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 63.4Ų
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-1515-30mg |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6481-1515-3mg |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6481-1515-10μmol |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6481-1515-5mg |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6481-1515-15mg |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6481-1515-2μmol |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6481-1515-10mg |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6481-1515-50mg |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6481-1515-25mg |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6481-1515-4mg |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1706226-54-1 | 4mg |
$99.0 | 2023-09-08 |
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shachi Mittal Analyst, 2019,144, 2635-2642
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepaneに関する追加情報
Professional Introduction to Compound with CAS No. 1706226-54-1 and Product Name: 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
The compound with the CAS number 1706226-54-1 and the product name 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The structural composition of this compound includes a thiazepane core, which is a heterocyclic structure known for its biological activity, combined with a fluorophenyl group and a trimethylpyrazole moiety. These functional groups contribute to the unique chemical properties and biological interactions of the molecule.
Recent research in the field of heterocyclic chemistry has highlighted the importance of thiazepane derivatives in the development of novel therapeutic agents. Thiazepane scaffolds are particularly interesting because they can mimic the binding pockets of various biological targets, including enzymes and receptors. The introduction of substituents such as the 2-fluorophenyl group can enhance the binding affinity and selectivity of these derivatives. In particular, the fluorine atom in the phenyl ring is known to improve metabolic stability and pharmacokinetic properties, making it a valuable modification in drug design.
The 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group in the molecular structure adds another layer of complexity and functionality. Pyrazole derivatives are well-documented for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carbonyl group further enhances the reactivity of this moiety, allowing for further chemical modifications and derivatization. This makes 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane a versatile scaffold for designing new drugs targeting various diseases.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of a thiazepane core with fluorinated and pyrazole-based substituents suggests that it may interact with multiple biological targets simultaneously. This polypharmacological approach has become increasingly popular in recent years due to its ability to modulate complex disease pathways. For instance, studies have shown that thiazepane derivatives can inhibit enzymes involved in pain signaling and neurodegeneration. Additionally, pyrazole-based compounds have been explored for their anti-inflammatory effects.
In terms of synthetic chemistry, the preparation of 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the thiazepane ring through cyclization reactions involving sulfur-containing precursors. Subsequent steps involve introducing the 2-fluorophenyl group and the trimethylpyrazole-4-carbonyl moiety through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions require specialized catalysts and conditions to achieve high efficiency.
The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have shown that it exhibits moderate activity against several enzymatic targets relevant to inflammation and pain management. The presence of the fluorine atom appears to enhance its binding affinity to these targets without causing significant off-target effects. Further studies are underway to explore its efficacy in animal models and to identify potential therapeutic applications.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of this compound with its target proteins. These studies have provided valuable insights into how different functional groups contribute to its binding affinity and selectivity. For example, docking simulations have shown that the thiazepane core interacts favorably with hydrophobic pockets in target proteins, while the fluorophenyl group forms hydrogen bonds with polar residues. The carbonyl group from the pyrazole moiety also participates in hydrogen bonding interactions.
The development of new synthetic methodologies is another area where this compound has made significant contributions. The synthesis of complex heterocyclic structures like thiazepanes often presents challenges due to their sensitive functional groups and intricate ring systems. However, advances in synthetic chemistry have enabled more efficient routes for producing these molecules on a scalable basis. Techniques such as flow chemistry have been particularly useful for improving reaction yields and reducing byproduct formation.
Future directions in research on this compound include exploring its potential as an intermediate for more complex drug candidates. By modifying specific functional groups or introducing additional moieties, researchers can generate libraries of derivatives with tailored biological activities. This approach is particularly relevant in oncology research, where polypharmacological agents are being developed to target multiple pathways involved in cancer progression.
In conclusion,7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane (CAS No. 1706226-54-1) represents a promising candidate for further pharmaceutical development. Its unique structural features make it an attractive scaffold for designing new drugs targeting various diseases. Ongoing research continues to uncover new applications and synthetic strategies for this compound, underscoring its importance in modern medicinal chemistry.
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